molecular formula C15H13N3OS B11544826 N-Benzothiazol-2-yl-N'-(4-methoxybenzylidene)hydrazine CAS No. 5347-22-8

N-Benzothiazol-2-yl-N'-(4-methoxybenzylidene)hydrazine

Cat. No.: B11544826
CAS No.: 5347-22-8
M. Wt: 283.4 g/mol
InChI Key: UYABVUDGGULXKZ-MHWRWJLKSA-N
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Description

2-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE is a complex organic compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzothiazole ring and a methoxyphenyl group, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE typically involves the condensation of 4-methoxybenzaldehyde with 2-hydrazinyl-1,3-benzothiazole under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted benzothiazole derivatives .

Scientific Research Applications

2-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic processes .

Comparison with Similar Compounds

Properties

CAS No.

5347-22-8

Molecular Formula

C15H13N3OS

Molecular Weight

283.4 g/mol

IUPAC Name

N-[(E)-(4-methoxyphenyl)methylideneamino]-1,3-benzothiazol-2-amine

InChI

InChI=1S/C15H13N3OS/c1-19-12-8-6-11(7-9-12)10-16-18-15-17-13-4-2-3-5-14(13)20-15/h2-10H,1H3,(H,17,18)/b16-10+

InChI Key

UYABVUDGGULXKZ-MHWRWJLKSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC2=NC3=CC=CC=C3S2

Canonical SMILES

COC1=CC=C(C=C1)C=NNC2=NC3=CC=CC=C3S2

Origin of Product

United States

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